molecular formula C5H7NS B1360104 2,4-Dimethylthiazole CAS No. 541-58-2

2,4-Dimethylthiazole

Cat. No. B1360104
CAS RN: 541-58-2
M. Wt: 113.18 g/mol
InChI Key: OBSLLHNATPQFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylthiazole is a chemical compound with the molecular formula C5H7NS . It is used in the preparation of insect repellants and also functions as an anesthetic for aquatic animals . It is a flavor component of peanut oils .


Synthesis Analysis

This compound can be synthesized from Thioacetamide and Bromoacetone .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom . The average mass is 113.181 Da and the monoisotopic mass is 113.029922 Da .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, a study has shown that attaching this compound to a photochromic triangle terthiophene dye significantly affects both the photochromism and fluorescence of the triangle terthiophene .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 153.4±9.0 °C at 760 mmHg, and a vapor pressure of 4.3±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.4±3.0 kJ/mol and the flash point is 46.0±7.6 °C . The index of refraction is 1.531 .

Scientific Research Applications

1. Spectroscopic and Computational Studies

  • 5-Acetyl-2,4-Dimethylthiazole Analysis: Avcı et al. (2019) conducted a comprehensive study on 5-acetyl-2,4-dimethylthiazole, analyzing its molecular geometric parameters, vibrational wavenumbers, and nonlinear optical properties using spectroscopic methods and DFT calculations. The compound exhibited potential as an antiproliferative and antibacterial agent, which was confirmed through molecular docking studies targeting vascular endothelial growth factor (VEGFR-2) and β-ketoacyl-acyl carrier protein synthase III (KAS III) (Avcı, Dede, Bahçelī, & Varkal, 2019).

2. Biochemical and Pharmacological Properties

  • Biological Activities of Thiazole Derivatives: Yurttaş et al. (2018) synthesized new thiazole derivatives, including those based on 2-amino-4,5-dimethylthiazole, and evaluated their antiproliferative activity on various cell lines. The study highlighted the diverse biological activities of thiazole derivatives, particularly in terms of their cytotoxic and antitumor efficacies (Yurttaş, Demir, & Çiftçi, 2018).

3. Chemotherapeutic Applications

  • Anticancer Activity of Thiazole-Hydrazone Derivatives: Evren et al. (2020) designed and synthesized novel 4,5-dimethyl thiazole-hydrazone derivatives, assessing their anticancer activity against lung adenocarcinoma and glioma cells. The study provided insights into the structure-activity relationship of these compounds, indicating their potential in cancer treatment (Evren, Yurttaş, Eksellı, Aksoy, & Akalın-Çiftçi, 2020).

4. Chemical Synthesis and Modification

  • Rearrangement of 2,4-Dimethylthiazole 3-Oxide: Anderson, Barnes, and Khan (1964) studied the rearrangement of this compound 3-oxide with acetic anhydride, revealing the production of specific acetoxymethyl-methylthiazole compounds. This study provides valuable insights into the chemical behavior and potential synthetic applications of this compound derivatives (Anderson, Barnes, & Khan, 1964).

5. Molecular Docking Studies

  • Inhibitory Effect of Thiazole Derivatives: The research by Avcı et al. also included molecular docking studies, demonstrating the inhibitory effect of 5-acetyl-2,4-dimethylthiazole on specific enzymes, suggesting its potential application in drug development for various diseases (Avcı et al., 2019).

6. Pharmacological Research

  • Selective Bromination of 4,5-Dimethylthiazole: Hariri et al. (1998) conducted a study on the selective bromination of 4,5-dimethylthiazole, which is critical for the synthesis of various pharmacologically active molecules. This research provides a foundation for the synthesis of more complex thiazole derivatives with potential therapeutic applications (Hariri, Galley, Pautet, & Fillion, 1998).

7. Microwave Spectroscopy in Chemical Analysis

  • Coupled Large Amplitude Motions in Thiazole: Van et al. (2020) investigated the microwave spectrum of 4,5-dimethylthiazole, focusing on its internal rotations and nitrogen quadrupole hyperfine structures. This study is significant for understanding the dynamic behavior of thiazole molecules, which can influence their reactivity and interactions in various chemical and biological systems (Van, Nguyen, Stahl, Nguyen, & Kleiner, 2020).

Safety and Hazards

2,4-Dimethylthiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers One relevant paper is “Photo-Induced Fluorochromism of a Star-Shaped Photochromic Dye with this compound Attaching to Triangle Terthiophene” published in the Journal of Fluorescence . The paper discusses the synthesis of a photochromic triangle terthiophene dye with this compound attached and its photochromic properties when irradiated with UV/Vis light alternately .

Mechanism of Action

2,4-Dimethylthiazole: is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms. While specific targets for this compound may vary depending on its context, it has been evaluated primarily against Trypanosoma brucei , the causative agent of human African trypanosomiasis (HAT). The primary targets of action are likely within the parasite itself, affecting its survival and replication .

Mode of Action

The interaction between This compound and its targets involves binding to specific proteins or enzymes within the parasite. This binding disrupts essential cellular processes, leading to changes in the parasite’s physiology. While the exact details remain to be fully elucidated, it is likely that the compound interferes with metabolic pathways, protein synthesis, or other critical functions .

Biochemical Pathways

The affected pathways include those related to energy production, nucleic acid synthesis, and protein metabolism. By disrupting these pathways, This compound impairs the parasite’s ability to survive and proliferate. Downstream effects may include reduced ATP production, impaired DNA replication, and altered protein expression .

Pharmacokinetics

These pharmacokinetic properties impact the compound’s bioavailability and overall efficacy .

Result of Action

At the molecular level, This compound disrupts key cellular processes, leading to parasite death. This includes inhibition of essential enzymes, interference with DNA replication, and disruption of membrane integrity. Cellular effects include altered growth, impaired motility, and eventual parasite clearance .

Action Environment

Environmental factors play a crucial role in the compound’s efficacy and stability:

Understanding these environmental influences is essential for optimizing treatment strategies .

: Georgiadis, M.-O., Kourbeli, V., Papanastasiou, I. P., Tsotinis, A., Taylor, M. C., & Kelly, J. M. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11, 72–84. DOI:10.1039/C9MD00478E

Biochemical Analysis

Biochemical Properties

2,4-Dimethylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The interactions of this compound with these biomolecules are primarily mediated through its sulfur and nitrogen atoms, which can form hydrogen bonds and coordinate with metal ions in enzyme active sites. For example, this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exerting its antibacterial effects .

Cellular Effects

This compound influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, apoptosis, and differentiation . Additionally, this compound has been found to impact the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The effects of this compound on cellular metabolism include changes in the levels of metabolic intermediates and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules at the molecular level. This compound can bind to enzyme active sites, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites and preventing substrate binding . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes, including inflammation and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. These studies have reported that prolonged exposure to this compound can lead to changes in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of this compound increases with increasing dosage up to a certain point, beyond which the activity plateaus or decreases .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, such as cytochrome P450, to form various metabolites . These metabolites can then be further processed and eliminated from the body through the kidneys . The interactions of this compound with metabolic enzymes and cofactors can affect metabolic flux and the levels of metabolic intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its distribution within different cellular compartments . The localization and accumulation of this compound within cells can be influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound can be localized to the mitochondria, where it can exert its effects on mitochondrial function and metabolism . The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .

properties

IUPAC Name

2,4-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-3-7-5(2)6-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSLLHNATPQFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060250
Record name Thiazole, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

145.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

541-58-2
Record name 2,4-Dimethylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=541-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYLTHIAZOLE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiazole, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiazole, 2,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2060250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHT97038OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

69.00 °C. @ 760.00 mm Hg
Record name 2,4-Dimethylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032974
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylthiazole
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylthiazole
Reactant of Route 3
2,4-Dimethylthiazole
Reactant of Route 4
Reactant of Route 4
2,4-Dimethylthiazole
Reactant of Route 5
Reactant of Route 5
2,4-Dimethylthiazole
Reactant of Route 6
2,4-Dimethylthiazole

Q & A

A: The molecular formula of 2,4-dimethylthiazole is C5H7NS, and its molecular weight is 113.19 g/mol. [, , , ]

ANone: Researchers have utilized various spectroscopic techniques to characterize this compound, including:

  • UV-vis Spectroscopy: Used to study the electronic transitions within the molecule, particularly the π*←π transition around 300 nm and 220-250 nm. [, ]
  • FT-IR Spectroscopy: Provides information about the vibrational frequencies of different functional groups within the molecule, confirming the presence of C=C, C=O, and aromatic C-H bonds. [, , ]
  • NMR Spectroscopy (1H and 13C): Used to determine the structure and environment of hydrogen and carbon atoms within the molecule, including the chemical shifts of the methyl groups, thiazole ring, and carbonyl groups. [, , , ]
  • Mass Spectrometry: Employed to study the fragmentation pattern of the molecule upon ionization, providing information about its structure and potential breakdown pathways. [, ]

A: this compound can be synthesized through the reaction of chloroacetone with thioacetamide. []

A: Yes, the position of methyl groups influences the barrier to internal rotation. In this compound, the 2-methyl group exhibits a significantly lower barrier to rotation compared to the 4-methyl group, impacting its conformational flexibility. []

ANone: Research suggests that this compound exhibits potential:

  • Antifungal Activity: Derivatives of this compound, like oximes incorporating the thiazole moiety, have shown moderate to good fungicidal activity against various plant pathogens. [, ]
  • Antibacterial Activity: Studies have indicated that this compound could potentially act as an antibacterial agent. [, ]
  • Antiproliferative Activity: this compound has shown potential as an antiproliferative agent through interaction with vascular endothelial growth factor receptor-2 (VEGFR-2). []

ANone: Computational methods like Density Functional Theory (DFT) have been employed to calculate molecular properties of this compound. These calculations provide valuable insights into its:

  • Molecular Geometry: Bond lengths, bond angles, and dihedral angles. []
  • Electronic Structure: HOMO-LUMO energies and electron density distribution. []
  • Spectroscopic Properties: Vibrational frequencies, UV-vis absorption spectra, and NMR chemical shifts. [, ]
  • Molecular Docking: Interactions with biological targets like VEGFR-2 and KAS III. []

ANone: The provided research papers primarily focus on the synthesis, characterization, and biological activity of this compound and its derivatives. Information about its stability and compatibility with different materials is limited. Further research is required to explore these aspects.

ANone: Research suggests that modifications of the this compound core structure can significantly influence its biological activity:

  • Substitution at the 5-position: Introducing various substituents at the 5-position of the thiazole ring, such as carbonyl groups, oximes, and hydrazones, has resulted in compounds with altered antifungal and antibacterial activities. [, , , ]
  • Incorporation into larger structures: Combining the this compound moiety with other heterocyclic systems, such as triazoles and thiadiazoles, has led to the development of compounds with enhanced biological activity profiles. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.